2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
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Overview
Description
2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 4-methoxyaniline.
Formation of Intermediate: The 2-chlorobenzyl chloride reacts with thiourea to form 2-((2-chlorobenzyl)thio)urea.
Cyclization: The intermediate undergoes cyclization with 4-methoxyaniline in the presence of a base such as sodium hydroxide to form the quinazolinone core.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chlorobenzyl)thio)-3-phenyl-4(3H)-quinazolinone
- 2-((2-Chlorobenzyl)thio)-3-(4-hydroxyphenyl)-4(3H)-quinazolinone
- 2-((2-Chlorobenzyl)thio)-3-(4-nitrophenyl)-4(3H)-quinazolinone
Uniqueness
2-((2-Chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone is unique due to the presence of the 4-methoxyphenyl group, which may confer specific biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
763114-30-3 |
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Molecular Formula |
C22H17ClN2O2S |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17ClN2O2S/c1-27-17-12-10-16(11-13-17)25-21(26)18-7-3-5-9-20(18)24-22(25)28-14-15-6-2-4-8-19(15)23/h2-13H,14H2,1H3 |
InChI Key |
KOISFNTZWQBUPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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